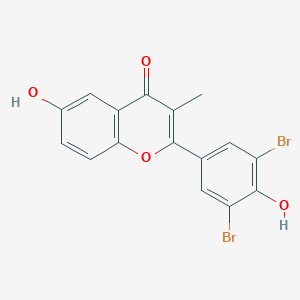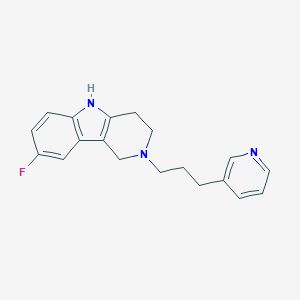
Bis(2,3-dibromosalicyl)fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,3-dibromosalicyl)fumarate (BDBF) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a symmetrical molecule that contains two salicylic acid groups and a fumaric acid moiety. BDBF has been extensively studied for its biological and chemical properties, including its mechanism of action, biochemical and physiological effects, and synthesis methods.
Mécanisme D'action
The mechanism of action of Bis(2,3-dibromosalicyl)fumarate is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell growth and survival. Bis(2,3-dibromosalicyl)fumarate has been shown to inhibit the activity of protein kinase B (AKT), which plays a crucial role in cell survival and proliferation. It also inhibits the expression of various genes involved in cell cycle regulation and DNA damage repair.
Effets Biochimiques Et Physiologiques
Bis(2,3-dibromosalicyl)fumarate has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. It has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(2,3-dibromosalicyl)fumarate has several advantages as a potential therapeutic agent, including its potent anti-tumor activity, low toxicity, and high selectivity for cancer cells. However, its use in clinical settings may be limited by its poor solubility and bioavailability. In addition, further studies are needed to evaluate its long-term safety and efficacy.
Orientations Futures
There are several potential future directions for research on Bis(2,3-dibromosalicyl)fumarate, including the development of novel synthesis methods to improve yield and purity, the evaluation of its potential therapeutic effects in various disease models, and the investigation of its mechanism of action at the molecular level. Bis(2,3-dibromosalicyl)fumarate may also be studied for its potential use in combination with other therapeutic agents to enhance their efficacy and reduce toxicity. Overall, Bis(2,3-dibromosalicyl)fumarate represents a promising area of research with potential applications in various fields, including medicine, chemistry, and materials science.
Méthodes De Synthèse
Bis(2,3-dibromosalicyl)fumarate can be synthesized using various methods, including the reaction of fumaric acid with 2,3-dibromosalicylic acid in the presence of a catalyst. The synthesis of Bis(2,3-dibromosalicyl)fumarate is a complex process that requires careful control of reaction conditions, such as temperature, pressure, and solvent. The yield and purity of Bis(2,3-dibromosalicyl)fumarate can be improved by optimizing the reaction parameters.
Applications De Recherche Scientifique
Bis(2,3-dibromosalicyl)fumarate has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, a catalyst for organic reactions, and a potential therapeutic agent for cancer and other diseases. Bis(2,3-dibromosalicyl)fumarate has been shown to exhibit potent anti-tumor activity in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
106044-07-9 |
|---|---|
Nom du produit |
Bis(2,3-dibromosalicyl)fumarate |
Formule moléculaire |
C18H14Br4O6-2 |
Poids moléculaire |
671.9 g/mol |
Nom IUPAC |
3,4-dibromo-2-[(E)-4-(2,3-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid |
InChI |
InChI=1S/C18H8Br4O8/c19-9-3-1-7(17(25)26)15(13(9)21)29-11(23)5-6-12(24)30-16-8(18(27)28)2-4-10(20)14(16)22/h1-6H,(H,25,26)(H,27,28)/b6-5+ |
Clé InChI |
UEHRKNCNWDEMQK-UHFFFAOYSA-L |
SMILES isomérique |
C1=CC(=C(C(=C1C(=O)O)OC(=O)/C=C/C(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br |
SMILES |
C1=CC(=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br |
Synonymes |
2,3-fumaryl-diaspirin bis(2,3-dibromosalicyl)fumarate PN517 compound |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




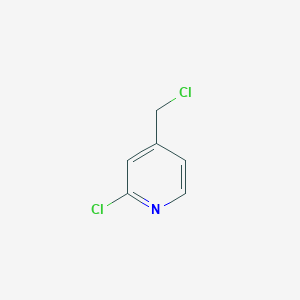
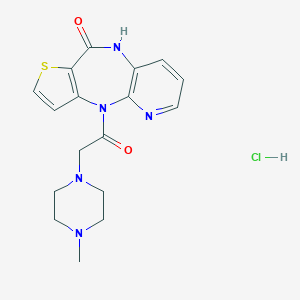
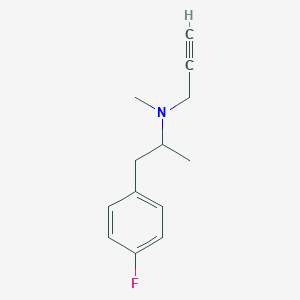
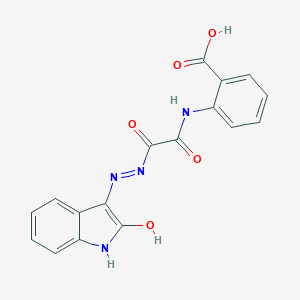
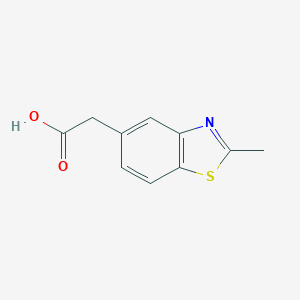


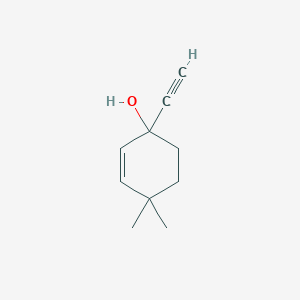
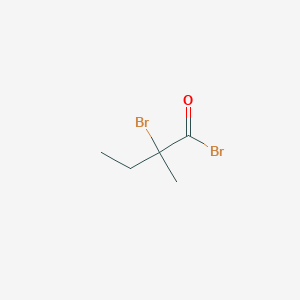
![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)
![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)
